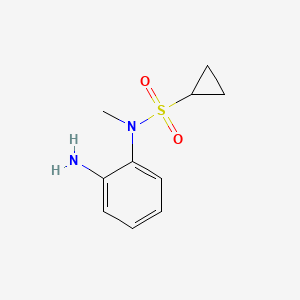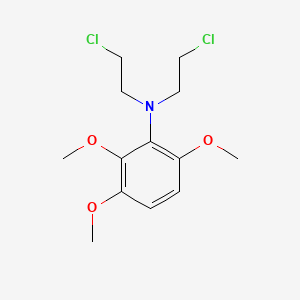
n,n-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline is an organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The compound is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, along with three methoxy groups attached to an aniline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline typically involves the reaction of 2,3,6-trimethoxyaniline with bis(2-chloroethyl)amine. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and a base, such as pyridine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of N,N-bis(2-hydroxyethyl)-2,3,6-trimethoxyaniline.
Oxidation: Formation of 2,3,6-trimethoxybenzaldehyde or 2,3,6-trimethoxybenzoic acid.
Reduction: Formation of this compound secondary amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as an alkylating agent in biochemical research.
Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Wirkmechanismus
The compound exerts its effects primarily through alkylation, where it forms covalent bonds with nucleophilic sites in DNA, RNA, and proteins. This leads to the inhibition of DNA synthesis and cell division, ultimately causing cell death. The molecular targets include guanine bases in DNA, leading to cross-linking and strand breaks .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.
N,N-Bis(2-chloroethyl)methylamine: A related compound with a methyl group instead of the trimethoxy groups.
Carmustine: A nitrogen mustard used in chemotherapy with a different structure but similar mechanism of action .
Uniqueness
N,N-Bis(2-chloroethyl)-2,3,6-trimethoxyaniline is unique due to the presence of three methoxy groups on the aniline ring, which can influence its reactivity and solubility compared to other nitrogen mustards. This structural feature may also affect its pharmacokinetic properties and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
27077-09-4 |
|---|---|
Molekularformel |
C13H19Cl2NO3 |
Molekulargewicht |
308.20 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-2,3,6-trimethoxyaniline |
InChI |
InChI=1S/C13H19Cl2NO3/c1-17-10-4-5-11(18-2)13(19-3)12(10)16(8-6-14)9-7-15/h4-5H,6-9H2,1-3H3 |
InChI-Schlüssel |
AJWZEPVEMCDFSQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)OC)OC)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


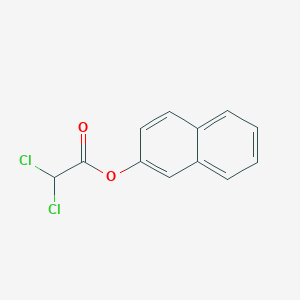
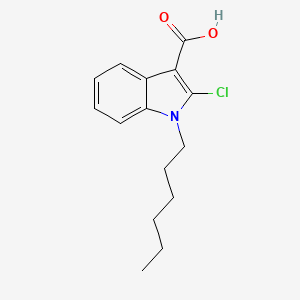
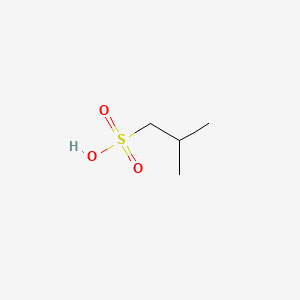

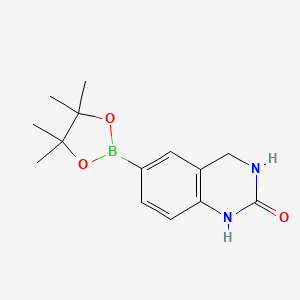

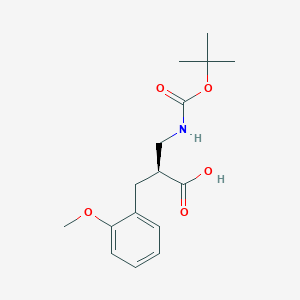
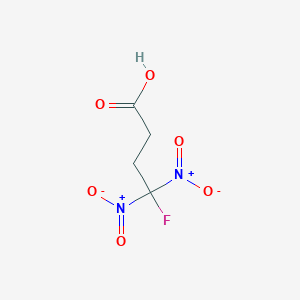
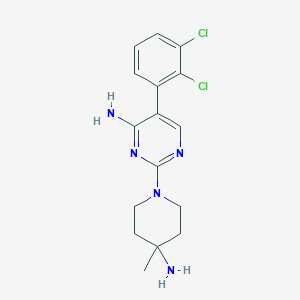
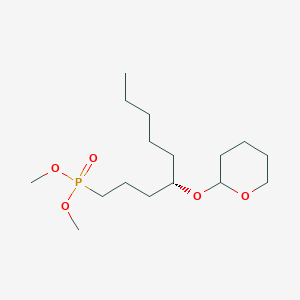
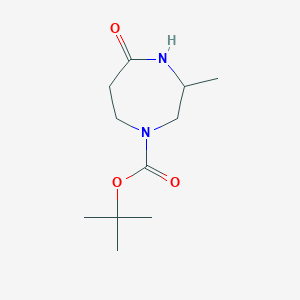
![2-Benzyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13989772.png)

